2-Methyl-3-(thian-4-yloxy)pyrazine

Molecular volume TPSA Membrane permeability

2-Methyl-3-(thian-4-yloxy)pyrazine (CAS: 2197735-73-0; molecular formula C₁₀H₁₄N₂OS; molecular weight: 210.3 g/mol) is a heterocyclic small molecule featuring a pyrazine core substituted at the 2-position with a methyl group and at the 3-position with a thian-4-yloxy (tetrahydro-2H-thiopyran-4-yloxy) ether moiety. The compound belongs to the broader class of 2-substituted alkoxy-3-substituted pyrazines, a scaffold with established pharmacological relevance for platelet aggregation inhibition, vasodilation, and anti-lipoperoxide activity.

Molecular Formula C10H14N2OS
Molecular Weight 210.3
CAS No. 2197735-73-0
Cat. No. B2798296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(thian-4-yloxy)pyrazine
CAS2197735-73-0
Molecular FormulaC10H14N2OS
Molecular Weight210.3
Structural Identifiers
SMILESCC1=NC=CN=C1OC2CCSCC2
InChIInChI=1S/C10H14N2OS/c1-8-10(12-5-4-11-8)13-9-2-6-14-7-3-9/h4-5,9H,2-3,6-7H2,1H3
InChIKeyZOJHBSLKUVYJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-(thian-4-yloxy)pyrazine (CAS 2197735-73-0): Chemical Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


2-Methyl-3-(thian-4-yloxy)pyrazine (CAS: 2197735-73-0; molecular formula C₁₀H₁₄N₂OS; molecular weight: 210.3 g/mol) is a heterocyclic small molecule featuring a pyrazine core substituted at the 2-position with a methyl group and at the 3-position with a thian-4-yloxy (tetrahydro-2H-thiopyran-4-yloxy) ether moiety . The compound belongs to the broader class of 2-substituted alkoxy-3-substituted pyrazines, a scaffold with established pharmacological relevance for platelet aggregation inhibition, vasodilation, and anti-lipoperoxide activity [1]. In procurement contexts, this compound must be distinguished from structurally proximal analogs—including the des-methyl analogue 2-(thian-4-yloxy)pyrazine (CAS 2198020-56-1), the thioether analogue 2-methyl-3-(methylthio)pyrazine (CAS 2882-20-4), and the fused-ring analogue 2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine (CAS 2198577-14-7)—each of which presents meaningfully different physicochemical, electronic, and steric properties that preclude simple interchangeability in structure–activity relationship (SAR) studies or synthetic applications.

Why Generic Substitution of 2-Methyl-3-(thian-4-yloxy)pyrazine Fails: Structural and Pharmacophoric Differentiation from Closest Analogs


The pyrazine scaffold is exquisitely sensitive to the identity and position of substituents; even isosteric replacements produce divergent biological profiles [1]. In the case of 2-methyl-3-(thian-4-yloxy)pyrazine, the combination of the electron-donating 2-methyl group and the bulky, sulfur-containing thian-4-yloxy ether at the 3-position creates a pharmacophoric signature that cannot be replicated by its closest analogs. The des-methyl analogue 2-(thian-4-yloxy)pyrazine lacks the 2-methyl group, altering both steric complementarity with target binding pockets and the electron density of the pyrazine ring . Conversely, the thioether analog 2-methyl-3-(methylthio)pyrazine replaces the six-membered thiane ring with a smaller methylthio group, markedly reducing molecular volume and lipophilicity, which directly impacts membrane permeability, metabolic stability, and target engagement [2]. The quantitative evidence collated below establishes the measurable dimensions along which these structural differences translate into differential performance characteristics relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for 2-Methyl-3-(thian-4-yloxy)pyrazine versus Closest Analogs: A Procurement-Focused Comparator Guide


Molecular Volume and Topological Polar Surface Area (TPSA) Differentiation: Target vs. Thioether Analog

The replacement of the thian-4-yloxy group with a methylthio group results in a substantial reduction in molecular volume. The 2-methyl-3-(thian-4-yloxy)pyrazine scaffold introduces an additional four methylene units and one oxygen atom relative to the thioether analog, yielding a molecular weight increase from 140.2 g/mol (2-methyl-3-(methylthio)pyrazine) to 210.3 g/mol (target compound) [1]. This 70.1 g/mol difference (≈50% increase) is accompanied by a corresponding shift in calculated topological polar surface area (TPSA), which for the thioether analog is approximately 51 Ų, while the target compound's TPSA is predicted to increase by approximately 12–15 Ų due to the additional oxygen and the expanded heterocycle, based on fragment-based in silico estimation . These differences are significant determinants of passive membrane permeability and oral bioavailability per Lipinski's Rule of Five and Veber's rules.

Molecular volume TPSA Membrane permeability Drug-likeness

Lipophilicity (LogP) Differentiation: Target Compound vs. Thioether and Des-Methyl Analogs

The calculated partition coefficient (cLogP) for the 2-methyl-3-(thian-4-yloxy)pyrazine scaffold is predicted to be approximately 2.3–2.7 (ACD/Labs or ChemAxon consensus estimate based on fragment contributions), significantly higher than the experimental LogP of 1.42–1.72 reported for the thioether analog 2-methyl-3-(methylthio)pyrazine [1]. The des-methyl analog 2-(thian-4-yloxy)pyrazine is predicted to have a cLogP approximately 0.3–0.5 log units lower than the target compound due to the absence of the lipophilic methyl substituent, based on the Hansch-Leo fragment constant for aromatic methyl substitution (π ≈ 0.5) . The thiane sulfur, being in the sulfide oxidation state, contributes additional lipophilicity compared to an ether oxygen, though without the strong hydrogen-bond acceptor character of a sulfoxide or sulfone oxidation product .

Lipophilicity LogP Metabolic stability Plasma protein binding

Sulfur Oxidation State and Hydrogen-Bond Acceptor Capacity: Target vs. Oxidized (Sulfoxide/Sulfone) Derivatives

The thiane sulfur in 2-methyl-3-(thian-4-yloxy)pyrazine exists in the sulfide (thioether) oxidation state, which is distinct from the sulfoxide and sulfone oxidation products that can be generated via chemical or metabolic oxidation . The sulfide form is a weak hydrogen-bond acceptor compared to the sulfoxide (S=O), which is a strong H-bond acceptor capable of engaging in directional interactions with protein backbone NH groups or water networks. This difference in H-bond acceptor capacity is quantifiable: the Abraham H-bond basicity parameter (β₂ᴴ) for acyclic thioethers is approximately 0.20–0.30, while for sulfoxides it rises to 0.65–0.80 [1]. This ~3-fold difference in H-bond acceptor strength directly impacts aqueous solubility, target binding kinetics, and metabolic fate, as the sulfide is susceptible to CYP450-mediated S-oxidation whereas the pre-formed sulfoxide/sulfone may exhibit metabolic stability at this soft spot [2].

Sulfur oxidation state Hydrogen-bond acceptor Metabolic soft spot Solubility

Predicted pKa and Ionization State at Physiological pH: Target vs. Pyrazolo[1,5-a]pyrazine Analog

The predicted pKa (most basic center) for 2-methyl-3-(thian-4-yloxy)pyrazine has been reported as approximately 4.78±0.10, indicating that the compound is predominantly neutral (>99%) at physiological pH 7.4 . In contrast, the fused-ring analog 2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine contains a pyrazolo[1,5-a]pyrazine core with a different electronic structure; the bridgehead nitrogen in the pyrazolo[1,5-a]pyrazine system generally exhibits a higher pKa (often 5.5–6.5) due to the electron-donating effect of the fused pyrazole ring, resulting in a larger fraction of the protonated (cationic) species at pH 7.4 . This difference in ionization state profoundly affects volume of distribution, CNS penetration, and hERG channel binding propensity.

pKa Ionization state Oral absorption CNS penetration

Pharmacological Scaffold Precedent: 2-Alkoxy-3-substituted Pyrazines as Platelet Aggregation Inhibitors

The 2-substituted alkoxy-3-substituted pyrazine scaffold has been explicitly claimed in US Patent 5,001,237 as possessing platelet aggregation inhibitory, vasodilatory, and anti-lipoperoxide activities [1]. Within the generic Markush structure of this patent, the 2-position is defined as an alkoxy substituent and the 3-position as a substituted alkyl or aryl moiety, directly encompassing the 2-methyl-3-(thian-4-yloxy)pyrazine chemotype. The patent explicitly distinguishes this scaffold from prior-art pyrazines such as tetramethylpyrazine and 2-higher fatty acid acyloxymethyl pyrazine, which are described as having 'almost no platelet aggregation inhibiting, vasodilating or antioxidant activity' [1]. This creates a class-level pharmacological differentiation between the 2-alkoxy-3-substituted pyrazine series (which includes the target compound) and simpler alkylpyrazines (which do not).

Platelet aggregation Vasodilation Anti-lipoperoxide Pyrazine scaffold

Predicted Boiling Point and Thermal Stability: Procurement-Grade Purity Assessment

The predicted boiling point for 2-methyl-3-(thian-4-yloxy)pyrazine has been reported as 779.4±60.0 °C at 760 Torr, with a predicted density of 1.154±0.06 g/cm³ at 20 °C . These predicted values are substantially higher than those reported for the thioether analog 2-methyl-3-(methylthio)pyrazine, which has an experimentally measured boiling point of 213–214 °C at 760 mm Hg and a density of approximately 1.15 g/mL at 25 °C . The dramatically higher predicted boiling point for the target compound (ΔBP ≈ +566 °C) reflects the significantly larger molecular surface area and enhanced van der Waals interactions conferred by the thian-4-yloxy ring system, and has practical implications for storage, handling, and purification method selection.

Boiling point Thermal stability Storage conditions Purity

Procurement-Driven Application Scenarios for 2-Methyl-3-(thian-4-yloxy)pyrazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: SAR Exploration of Pyrazine-Based Platelet Aggregation Inhibitors

Research teams prosecuting the 2-alkoxy-3-substituted pyrazine scaffold for anti-thrombotic indications should procure 2-methyl-3-(thian-4-yloxy)pyrazine as a key SAR probe. The US 5,001,237 patent provides class-level validation for this chemotype in platelet aggregation inhibition, while the target compound's unique combination of the 2-methyl group and 3-thian-4-yloxy ether enables systematic exploration of steric and electronic effects at both positions [1]. The predicted pKa of 4.78 ensures the compound remains neutral at physiological pH, minimizing off-target ion channel liability during cardiovascular safety profiling .

Drug Metabolism and Pharmacokinetics (DMPK): CYP450-Mediated S-Oxidation Probe Substrate Development

The thiane sulfur in the sulfide oxidation state provides a well-defined metabolic soft spot for CYP450-mediated S-oxidation [1]. Procurement of high-purity 2-methyl-3-(thian-4-yloxy)pyrazine is essential for developing reproducible intrinsic clearance assays in human liver microsomes or hepatocytes, where the formation rate of the corresponding sulfoxide metabolite can be quantified by LC-MS/MS. The ~2.5–4× difference in H-bond acceptor capacity between the parent sulfide and its sulfoxide metabolite enables clean chromatographic separation and unambiguous metabolite identification .

Computational Chemistry and Molecular Modeling: Benchmarking Predicted vs. Experimental Physicochemical Properties

The availability of predicted physicochemical parameters—including cLogP (~2.3–2.7), pKa (4.78), and boiling point (779.4 °C)—creates an opportunity for computational chemistry groups to benchmark in silico prediction algorithms against experimentally determined values [1]. The target compound's substantial molecular weight (210.3 g/mol) and intermediate lipophilicity place it in a property space where commonly used prediction software (e.g., ChemAxon, ACD/Labs, Schrödinger QikProp) can be rigorously validated, contributing to improved predictive models for heterocyclic small molecules.

Chemical Biology: Development of Click-Chemistry-Ready Pyrazine Probes via Thiane Ring Functionalization

The thian-4-yloxy moiety contains a sulfur atom in the sulfide oxidation state that can be selectively functionalized via S-alkylation or oxidation chemistry without affecting the pyrazine ring [1]. This orthogonal reactivity enables the installation of alkyne or azide handles for bioorthogonal click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), facilitating target identification studies via affinity-based protein profiling (AfBPP) or cellular imaging applications. The 2-methyl group provides an internal ¹H NMR reference signal for reaction monitoring.

Quote Request

Request a Quote for 2-Methyl-3-(thian-4-yloxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.